molecular formula C7H5BrN2O4 B1429411 Methyl 6-bromo-5-nitronicotinate CAS No. 1211519-89-9

Methyl 6-bromo-5-nitronicotinate

Cat. No.: B1429411
CAS No.: 1211519-89-9
M. Wt: 261.03 g/mol
InChI Key: DBBBELCPCXHASZ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-nitronicotinate” is an organic compound with the molecular formula C7H5BrN2O4 . It has a molecular weight of 261.03 .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with bromine and phosphorus tribromide, followed by treatment of the reaction mixture with methanol . Another synthesis method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran and water at 75°C for 2 hours in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 . The compound has 14 heavy atoms and 6 aromatic heavy atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.756±0.06 g/cm3 and a boiling point of 326.7±37.0 °C . It has a molar refractivity of 52.04 and a topological polar surface area (TPSA) of 85.01 Ų .

Scientific Research Applications

Synthesis and Activity in Medicinal Chemistry

Methyl 6-bromo-5-nitronicotinate and its analogs, including 5-nitronicotinamide, have been studied for their potential in medicinal chemistry. These compounds, including 2-methyl-5-nitronicotinamide and its derivatives, showed significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa et al., 1977). This indicates the potential of such compounds in veterinary medicine and as agents against protozoal infections.

Nitronate Rearrangements and Chemical Transformations

The rearrangement and reaction properties of nitraminopyridines, including this compound and its derivatives, have been explored for their chemical properties. The study focused on understanding the mechanisms of these rearrangements in different conditions, offering insights into their behavior in chemical synthesis (Deady et al., 1979).

Use in Natural Product Synthesis

This compound has been used as a building block in the synthesis of natural products. For example, it has been used in the preparation of oxazines, which serve as precursors for various natural products including pyrenophorin and jasmone (Zimmer et al., 1992). This demonstrates its utility in organic synthesis and the creation of complex organic molecules.

Agricultural Applications

In agricultural contexts, studies have examined the volatilization of methyl bromide, a compound related to this compound, from fields. This research is crucial in understanding the environmental impact of such compounds when used as soil fumigants (Majewski et al., 1995).

Halomethylated Cyclic Nitronates

The synthesis and nucleophilic substitution of halomethylated cyclic nitronates, including derivatives of this compound, have been studied. This research provides insights into the functionalization of these compounds at specific positions, enhancing their utility in various chemical reactions (Mikhaylov et al., 2011).

Safety and Hazards

“Methyl 6-bromo-5-nitronicotinate” is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 6-bromo-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBBELCPCXHASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856287
Record name Methyl 6-bromo-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-89-9
Record name Methyl 6-bromo-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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